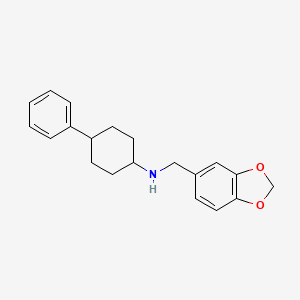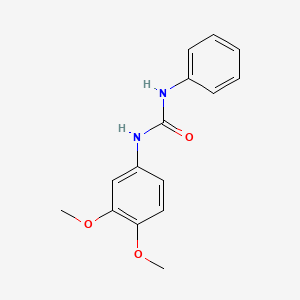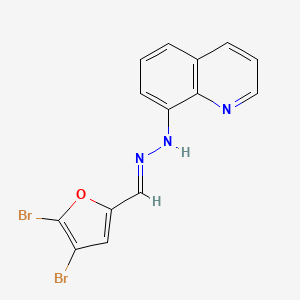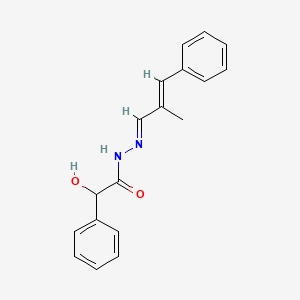
(1,3-benzodioxol-5-ylmethyl)(4-phenylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-benzodioxol-5-ylmethyl)(4-phenylcyclohexyl)amine, commonly known as Benzocycloheptenes or Benzofurans, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mechanism of Action
Benzocycloheptenes act as agonists of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. The sigma-1 receptor is involved in regulating various cellular functions, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by Benzocycloheptenes has been shown to have neuroprotective effects and to modulate neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that Benzocycloheptenes have various biochemical and physiological effects, including neuroprotection, modulation of neurotransmitter release, and regulation of calcium signaling. Benzocycloheptenes have been shown to have anti-inflammatory effects and to modulate the immune response. They have also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Benzocycloheptenes have several advantages for lab experiments, including their high affinity for the sigma-1 receptor, their neuroprotective effects, and their ability to modulate neurotransmitter release. However, there are also limitations to using Benzocycloheptenes in lab experiments, including their potential toxicity and the need for further research to fully understand their mechanism of action.
Future Directions
There are several future directions for the study of Benzocycloheptenes, including further exploration of their therapeutic potential in treating various neurological and psychiatric disorders, the development of more selective agonists and antagonists of the sigma-1 receptor, and the investigation of their potential as imaging agents for the sigma-1 receptor. Additionally, further research is needed to fully understand the mechanism of action of Benzocycloheptenes and their potential toxicity.
In conclusion, Benzocycloheptenes have gained significant attention in the field of scientific research due to their potential therapeutic applications in treating various neurological and psychiatric disorders. The high affinity of Benzocycloheptenes for the sigma-1 receptor and their neuroprotective effects make them a promising area of research. Further research is needed to fully understand their mechanism of action and potential toxicity, as well as to explore their therapeutic potential and develop more selective agonists and antagonists of the sigma-1 receptor.
Synthesis Methods
Benzocycloheptenes can be synthesized through various methods, including the reductive amination of ketones, the reduction of nitro compounds, and the cyclization of amides. One of the most commonly used methods for synthesizing Benzocycloheptenes is the reductive amination of ketones using sodium borohydride and ammonium chloride.
Scientific Research Applications
Benzocycloheptenes have been extensively studied for their potential therapeutic applications in treating various neurological and psychiatric disorders. Studies have shown that Benzocycloheptenes have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular functions, including calcium signaling, protein folding, and cell survival. Benzocycloheptenes have been shown to have neuroprotective effects, and they have been studied for their potential to treat depression, anxiety, and cognitive impairment.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-4-16(5-3-1)17-7-9-18(10-8-17)21-13-15-6-11-19-20(12-15)23-14-22-19/h1-6,11-12,17-18,21H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCMTVPLRRUYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)

![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)

![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5844344.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)
![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)